molecular formula C8H12O B13536965 1-(1-Cyclopropylcyclopropyl)ethan-1-one

1-(1-Cyclopropylcyclopropyl)ethan-1-one

Cat. No.: B13536965
M. Wt: 124.18 g/mol
InChI Key: JFPKCEDLTWPCSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-Cyclopropylcyclopropyl)ethan-1-one is a bicyclic ketone featuring two fused cyclopropane rings. The cyclopropane ring’s inherent angle strain (60° vs. the ideal 109.5° for sp³ carbons) imparts distinct electronic and steric properties, which can influence reactivity and stability compared to less strained analogs .

Properties

Molecular Formula

C8H12O

Molecular Weight

124.18 g/mol

IUPAC Name

1-(1-cyclopropylcyclopropyl)ethanone

InChI

InChI=1S/C8H12O/c1-6(9)8(4-5-8)7-2-3-7/h7H,2-5H2,1H3

InChI Key

JFPKCEDLTWPCSZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1(CC1)C2CC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Cyclopropylcyclopropyl)ethan-1-one typically involves the cyclopropanation of suitable precursors. One common method is the reaction of cyclopropylcarbinol with a strong acid, such as sulfuric acid, to form the corresponding cyclopropyl ketone. Another approach involves the use of cyclopropylmethyl bromide and a base like potassium tert-butoxide to achieve the desired product.

Industrial Production Methods: Industrial production of 1-(1-Cyclopropylcyclopropyl)ethan-1-one may involve large-scale cyclopropanation reactions using optimized conditions to ensure high yield and purity. The choice of catalysts, solvents, and reaction parameters is crucial to achieving efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Cyclopropylcyclopropyl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The cyclopropyl groups can undergo substitution reactions with suitable nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like Grignard reagents or organolithium compounds can be employed for substitution reactions.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted cyclopropyl derivatives.

Scientific Research Applications

1-(1-Cyclopropylcyclopropyl)ethan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(1-Cyclopropylcyclopropyl)ethan-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Key Observations :

  • Steric and Electronic Effects : Sulfonyl (C₁₁H₁₂O₃S, ) and triazole (C₇H₈ClN₃O, ) substituents enhance polarity, increasing melting points compared to alkyl-substituted analogs.
  • Chlorine Substituents : 1-(1-Chlorocyclopropyl)ethan-1-one (C₅H₇ClO) exhibits regulatory significance due to its classification as a "significant new use" chemical under EPA guidelines .

Key Observations :

  • Corey-Chaykovsky Reaction: Effective for synthesizing phenyl-substituted cyclopropanones (C₁₁H₁₂O, ).
  • Solvent Systems : Polar aprotic solvents (e.g., DMF) are critical for high-yield sulfonylation (88%, ).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.